molecular formula C18H12Cl3N3O3S2 B215246 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

Cat. No. B215246
M. Wt: 488.8 g/mol
InChI Key: FZWYQSFCLNVFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine is a chemical compound that has been studied for its potential use in scientific research applications. This compound is also known as CDK9 inhibitor and has been found to have an impact on various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine involves inhibition of CDK9. CDK9 is a protein kinase that plays a role in transcriptional regulation by phosphorylating RNA polymerase II. Inhibition of CDK9 by 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine leads to a decrease in RNA polymerase II activity, resulting in a decrease in gene transcription. This mechanism of action has been found to have an impact on cell growth and differentiation, making it a potential target for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine are related to its mechanism of action. Inhibition of CDK9 by this compound leads to a decrease in gene transcription, which has been found to have an impact on cell growth and differentiation. This effect has been studied in various cancer cell lines and has been found to have a potential use in cancer treatment. In addition, 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine has also been found to have anti-inflammatory and antiviral effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine in lab experiments are related to its potential use as a CDK9 inhibitor. This compound has been found to have an impact on cell growth and differentiation, making it a potential target for cancer treatment. In addition, it has also been found to have anti-inflammatory and antiviral effects, making it a potential target for treating inflammatory diseases and viral infections. The limitations of using this compound in lab experiments are related to its potential toxicity and side effects, which need to be carefully evaluated before further studies can be conducted.

Future Directions

There are several future directions for the study of 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine. One potential direction is the further evaluation of its potential use as a CDK9 inhibitor for cancer treatment. This compound has been found to have an impact on cell growth and differentiation, making it a potential target for cancer therapy. Another potential direction is the study of its anti-inflammatory and antiviral effects, which may have potential use in treating inflammatory diseases and viral infections. Finally, further studies are needed to evaluate the toxicity and side effects of this compound, which will be important for its potential use in clinical settings.

Synthesis Methods

The synthesis of 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine involves a multi-step process. The starting materials for the synthesis are 2,6-dichlorothiophenol and 4-chlorobenzenesulfonyl chloride. The reaction between these two compounds produces 4-(2,6-dichlorothiophenol)benzenesulfonyl chloride, which is then reacted with 4-chloroaniline to produce 4-(4-chloroanilino)benzenesulfonyl chloride. This compound is then reacted with 3-aminopyridine-4-carboxamide to produce the final product, 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine.

Scientific Research Applications

3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine has been studied for its potential use as a CDK9 inhibitor. CDK9 is a protein kinase that plays a role in various cellular processes, including transcriptional regulation. Inhibition of CDK9 has been found to have an impact on cell growth and differentiation, making it a potential target for cancer treatment. 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine has also been studied for its potential use in treating inflammatory diseases and viral infections.

properties

Product Name

3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

Molecular Formula

C18H12Cl3N3O3S2

Molecular Weight

488.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2,6-dichlorophenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C18H12Cl3N3O3S2/c19-11-4-6-12(7-5-11)23-18(25)24-29(26,27)16-10-22-9-8-15(16)28-17-13(20)2-1-3-14(17)21/h1-10H,(H2,23,24,25)

InChI Key

FZWYQSFCLNVFLX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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